methyl 7,9-dimethyl-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate
Description
Structural Characterization
Molecular Architecture and IUPAC Nomenclature
Methyl 7,9-dimethyl-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate is a bicyclic heterocyclic compound characterized by a fused benzene ring and a seven-membered azepine moiety. The IUPAC name delineates its structural components:
- Benzo[b]azepine core : A benzene ring fused to an azepine (seven-membered nitrogen-containing ring), with the nitrogen atom at position 1.
- 2,3,4,5-Tetrahydro designation : Indicates partial saturation in the azepine ring, with double bonds absent between carbons 2–3, 3–4, and 4–5.
- 5-Oxo group : A ketone functional group at position 5 of the azepine ring.
- Methyl substituents : Two methyl groups at positions 7 and 9 of the benzo ring.
- Methyl ester group : Attached to the nitrogen atom (position 1) via a carbonyl linkage.
The molecular formula is C₁₄H₁₇NO₃ , with a molecular weight of 247.29 g/mol . The SMILES notation COC(=O)N1CCCC(=O)C2=CC(C)=CC(C)=C21 confirms the connectivity of the ester, ketone, and methyl-substituted aromatic system.
Crystallographic Analysis and Conformational Dynamics
While direct crystallographic data for this compound is limited in publicly available sources, insights can be drawn from related tetrahydrobenzazepine derivatives. For example, studies on conformationally restricted analogs reveal:
- Conformational flexibility : The tetrahydroazepine ring may adopt chair-like or boat-like conformations, influenced by steric and electronic effects.
- Hydrogen bonding : Ester and ketone groups may participate in intramolecular or intermolecular interactions, though no explicit dimer formation is reported for this compound.
- Steric interactions : The 7,9-dimethyl substituents on the benzene ring likely induce steric hindrance, favoring specific dihedral angles between the benzene and azepine rings.
In conformational NMR studies of similar benzazepines, two distinct chair-like conformations were observed, interconverting via a barrier of ~11 kcal/mol. Such dynamics may apply here, though experimental validation is required.
Spectroscopic Identification (NMR, IR, MS)
Nuclear Magnetic Resonance (NMR)
Key spectral features (extrapolated from structurally similar compounds):
| Proton Environment | Expected δ (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| Ester methyl (OCH₃) | 3.6–3.8 | Singlet (s) | Methyl ester group |
| Aromatic protons (C7, C9) | 6.8–7.2 | Multiplet (m) | Methyl-substituted benzene |
| Azepine CH₂ groups | 1.8–2.2 | Multiplet (m) | Saturated tetrahydroazepine |
| Ketone (C=O) | N/A | N/A | Observed via carbon-13 NMR |
Note: Exact shifts require experimental data; values inferred from analogous systems.
Infrared Spectroscopy (IR)
- Carbonyl groups :
- C–H stretching : Aromatic (3000–3100 cm⁻¹) and aliphatic (2800–3000 cm⁻¹) regions.
Mass Spectrometry (MS)
Properties
IUPAC Name |
methyl 7,9-dimethyl-5-oxo-3,4-dihydro-2H-1-benzazepine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-9-7-10(2)13-11(8-9)12(16)5-4-6-15(13)14(17)18-3/h7-8H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJLULFIFHATTHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=O)CCCN2C(=O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that similar compounds, such as benzazepines, are used in the treatment of cardiovascular diseases.
Mode of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives.
Biological Activity
Methyl 7,9-dimethyl-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate (MDMC) is a compound within the benzazepine class, characterized by its unique molecular structure and potential biological activities. This article delves into its biological activity, synthesis, and pharmacological implications based on recent research findings.
Chemical Structure and Properties
MDMC has the following characteristics:
- IUPAC Name : this compound
- Molecular Formula : C14H17NO3
- Molecular Weight : 247.29 g/mol
- CAS Number : 1259393-27-5
- Purity : 97% .
The compound features a tetrahydro configuration with a carboxylate ester group and two methyl substituents at the 7 and 9 positions. Its structure is significant for its interactions with various biological targets.
Antitumor Potential
Research indicates that MDMC may exhibit antitumor properties. A study focused on related compounds within the benzazepine class suggests that they can act as inhibitors of PARP (Poly (ADP-ribose) polymerase), which is crucial in cancer therapy due to its role in DNA repair mechanisms. Specifically, compounds similar to MDMC have shown promising results in inducing apoptosis in cancer cells such as A549 (human lung carcinoma cells) with an IC50 value of approximately 1.95 µM .
The mechanism through which MDMC exerts its biological effects involves:
- PARP Inhibition : MDMC-like compounds inhibit PARP enzymes, leading to decreased poly(ADP-ribose) (PAR) synthesis, which is pivotal for cell survival under stress conditions.
- Induction of Apoptosis : Flow cytometry assays have demonstrated that these compounds can induce apoptosis in a dose-dependent manner by increasing the ratio of cleaved caspase-3 to pro-caspase-3 .
- Molecular Docking Studies : These studies indicate that MDMC can effectively bind to the active sites of PARP enzymes, providing insights into its potential as a therapeutic agent .
Other Pharmacological Activities
MDMC has also been investigated for its potential as a Cholesteryl Ester Transfer Protein (CETP) inhibitor. CETP inhibitors are significant in managing lipid levels and reducing cardiovascular risk . The biological activities of MDMC may extend beyond oncological applications to cardiovascular health.
Synthesis of this compound
The synthesis of MDMC involves a multi-step process starting from 2,4-dimethylaniline. The key steps include:
- N-Alkylation : Reaction of 2,4-dimethylaniline with ethyl 4-bromobutyrate.
- Carbamoylation : Formation of carbamoyl derivatives.
- Hydrolysis : Conversion of esters to acids.
- Activation and Cyclization : Using thionyl chloride and Friedel-Crafts reaction conditions to form the final product .
This synthetic route yields high purity and efficiency.
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Methyl 7-Chloro-5-oxo-1-tosyl-2,3,4,5-tetrahydro-1H-benzo[b]azepine | Chlorine substitution | Potential antitumor effects |
| 1H-Benzo[b]azepin-5-one | Basic benzoazepine structure | Anticonvulsant properties |
| 2-Amino-benzodiazepines | Similar nitrogen-containing framework | Anxiolytic effects |
This table illustrates the diversity within the benzazepine class while highlighting MDMC's unique features that may confer distinct biological activities .
Scientific Research Applications
Medicinal Chemistry
Methyl 7,9-dimethyl-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate has been investigated for its potential therapeutic effects. Studies suggest that derivatives of this compound could exhibit activity against various diseases due to their ability to interact with biological targets.
Case Study : A study published in Bioorganic & Medicinal Chemistry Letters explored the synthesis of this compound and its analogues. The research highlighted its potential as a lead compound in developing new drugs targeting neurological disorders .
Organic Synthesis
The compound serves as an intermediate in the synthesis of more complex molecules. Its synthesis involves multiple steps starting from readily available precursors, making it a valuable building block in organic chemistry.
Synthesis Overview :
- The synthesis involves N-alkylation of 2,4-dimethylaniline with ethyl 4-bromobutyrate.
- Subsequent steps include carbamoylation and intramolecular cyclization .
This synthetic route showcases the compound's utility in generating various derivatives that can be tested for biological activity.
Material Science
Research indicates that compounds with similar structures to this compound can be used in the development of new materials with specific properties. This includes applications in polymers and nanomaterials where such compounds may enhance performance characteristics.
Comparison with Similar Compounds
Comparison with Structural Analogues
Key structural analogues and their properties are summarized below:
Key Observations from Comparative Analysis
Structural Modifications and Pharmacological Relevance :
Ester Group Variations :
- The methyl ester (parent compound) is a simpler, cost-effective intermediate.
- The benzyl ester analogue (CAS 1259393-23-1) offers enhanced lipophilicity, which may improve blood-brain barrier penetration .
Tetrazole Substitution :
- Replacement of the ketone with a 2-methyltetrazole group (CAS 2436749-93-6) introduces bioisosteric properties, mimicking carboxylic acids in receptor interactions. However, its discontinuation suggests challenges in stability or efficacy .
Complex Derivatives for Drug Development :
Preparation Methods
Detailed Stepwise Preparation Method
| Step | Reaction Description | Reagents and Conditions | Product | Yield (%) |
|---|---|---|---|---|
| 1 | N-Alkylation of 2,4-dimethylaniline | 2,4-dimethylaniline reacted with ethyl 4-bromobutyrate under basic conditions | Ethyl 4-[(2,4-dimethylphenyl)amino]butanoate | High (not specified) |
| 2 | Carbamoylation of the alkylated amine | Reaction with appropriate carbamoylating agent (e.g., methyl chloroformate) | Carbamoylated intermediate ester | High |
| 3 | Hydrolysis of the carbamoylated ester | Acidic or basic hydrolysis to yield carboxylic acid | 4-[(2,4-dimethylphenyl)(methoxycarbonyl)amino]butanoic acid | High |
| 4 | Activation of carboxylic acid | Treatment with thionyl chloride (SOCl2) to form acid chloride | Acid chloride intermediate | High |
| 5 | Intramolecular cyclization via Friedel–Crafts reaction | Aluminum trichloride (AlCl3) catalyzed cyclization | Methyl 7,9-dimethyl-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate | Good yield |
Reaction Details and Mechanistic Insights
Step 1: N-Alkylation
- 2,4-Dimethylaniline undergoes nucleophilic substitution with ethyl 4-bromobutyrate.
- This step forms an amine-linked butanoate ester, setting the stage for ring formation.
Step 2: Carbamoylation
- The secondary amine is carbamoylated to introduce a methoxycarbonyl group.
- This functionalization is critical for subsequent hydrolysis and ring closure.
Step 3: Hydrolysis
- Hydrolysis converts the ester to the corresponding carboxylic acid.
- This acid is then primed for activation and cyclization.
Step 4: Acid Activation
- Thionyl chloride converts the carboxylic acid to the more reactive acid chloride.
- This activation is essential for electrophilic aromatic substitution in the next step.
Step 5: Intramolecular Friedel–Crafts Cyclization
- Aluminum trichloride catalyzes the intramolecular cyclization.
- The acid chloride electrophile reacts with the aromatic ring, forming the seven-membered azepine ring.
- This step yields the target compound with the characteristic 5-oxo and methyl substitutions.
Reaction Scheme Summary
2,4-Dimethylaniline
|
| N-Alkylation with ethyl 4-bromobutyrate
v
Ethyl 4-[(2,4-dimethylphenyl)amino]butanoate
|
| Carbamoylation
v
Carbamoylated ester intermediate
|
| Hydrolysis
v
4-[(2,4-dimethylphenyl)(methoxycarbonyl)amino]butanoic acid
|
| Activation with SOCl2
v
Acid chloride intermediate
|
| Intramolecular Friedel–Crafts cyclization (AlCl3)
v
this compound
Research Findings and Yields
- The overall synthesis is reported to be high-yielding and efficient.
- The Friedel–Crafts cyclization step proceeds smoothly under AlCl3 catalysis, providing the target compound in good isolated yields .
- The method allows preparation of analogues by varying substituents on the starting aniline or the alkylating agent, demonstrating versatility.
- The synthetic approach is scalable and suitable for further medicinal chemistry derivatization.
Comparative Notes on Related Preparations
- Similar benzo[b]azepine derivatives have been prepared using related strategies involving acid chloride formation and intramolecular cyclization.
- Alternative methods often involve different protecting groups or sulfonyl substituents but share the key cyclization step.
- The described method is notable for its straightforward sequence and use of commercially available starting materials.
Summary Table of Key Reagents and Conditions
| Step | Reagent(s) | Solvent/Conditions | Purpose |
|---|---|---|---|
| 1 | Ethyl 4-bromobutyrate | Base, solvent (e.g., DMF or acetonitrile) | N-alkylation |
| 2 | Carbamoylating agent (e.g., methyl chloroformate) | Suitable solvent, controlled temperature | Carbamoylation |
| 3 | Acid or base (e.g., HCl or NaOH) | Aqueous hydrolysis | Ester hydrolysis |
| 4 | Thionyl chloride (SOCl2) | Reflux, inert atmosphere | Acid chloride formation |
| 5 | Aluminum trichloride (AlCl3) | Anhydrous conditions, controlled temperature | Friedel–Crafts cyclization |
Q & A
Basic: What are the optimized synthetic routes for methyl 7,9-dimethyl-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate?
Methodological Answer:
The synthesis typically involves cyclization of precursors followed by methylation. A common approach includes:
Cyclization : Reacting a substituted benzaldehyde derivative (e.g., 2-hydroxy-4,6-dimethylbenzaldehyde) with a β-keto ester (e.g., ethyl acetoacetate) in the presence of a base (e.g., piperidine or pyridine) to form the tetrahydrobenzazepine core. Solvents like ethanol or methanol are used under reflux conditions .
Methylation : The intermediate is treated with methyl iodide or dimethyl sulfate in a polar aprotic solvent (e.g., DMF) to introduce the methyl ester group.
Key Parameters :
- Catalyst choice (piperidine enhances cyclization efficiency).
- Reaction time and temperature (reflux for 6–12 hours ensures complete cyclization).
- Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) .
Basic: Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
A combination of techniques ensures structural validation:
- 1H/13C NMR : Identifies substituent positions and confirms the tetrahydroazepine ring. For example, the methyl groups at positions 7 and 9 appear as singlets (~δ 2.3–2.5 ppm), while the carbonyl (C=O) resonates at ~δ 170–175 ppm in 13C NMR .
- Mass Spectrometry (EI-MS or ESI-MS) : Verifies molecular weight (e.g., [M+H]+ peak at m/z 289.3 for C₁₅H₁₇NO₃) .
- Elemental Analysis : Confirms purity (>95%) by matching experimental C, H, N percentages with theoretical values.
Basic: How should researchers purify this compound to achieve high purity?
Methodological Answer:
- Recrystallization : Use ethanol/water (7:3 v/v) to remove unreacted precursors. The compound’s low solubility in cold water aids in high-yield recovery .
- Column Chromatography : For trace impurities, employ silica gel with a gradient of ethyl acetate in hexane (10% → 40%). Monitor fractions via TLC (Rf ≈ 0.5 in 30% ethyl acetate/hexane) .
Advanced: What mechanistic insights exist for the cyclization step in its synthesis?
Methodological Answer:
The cyclization proceeds via a base-catalyzed intramolecular aldol condensation:
Enolate Formation : The β-keto ester undergoes deprotonation by piperidine, generating an enolate.
Nucleophilic Attack : The enolate attacks the carbonyl carbon of the aldehyde, forming a six-membered transition state.
Ring Closure : Elimination of water yields the tetrahydrobenzazepine core. Computational studies (DFT) suggest a ΔG‡ of ~25 kcal/mol, indicating moderate activation energy .
Experimental Validation : Isotopic labeling (e.g., deuterated solvents) and in-situ IR spectroscopy track intermediate formation .
Advanced: How can computational modeling predict the compound’s reactivity or stability?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the carbonyl oxygen is a high-electron-density site, prone to nucleophilic attack .
- Molecular Dynamics (MD) : Simulate solvation effects in polar solvents (e.g., methanol) to assess stability. MD trajectories show hydrogen bonding between the ester group and solvent molecules, reducing degradation .
- Docking Studies : Model interactions with biological targets (e.g., enzymes) to guide pharmacological applications .
Advanced: How should researchers resolve contradictions in spectral data across studies?
Methodological Answer:
Cross-Validation : Compare NMR shifts with structurally similar compounds (e.g., tert-butyl 8-amino-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate) .
Isomer Analysis : Use 2D NMR (COSY, HSQC) to distinguish regioisomers. For example, NOESY can confirm spatial proximity of methyl groups .
Reproducibility : Standardize solvent (deuterated DMSO vs. CDCl₃) and concentration, as shifts vary with environment .
Safety: What protocols ensure safe handling and storage of this compound?
Methodological Answer:
- Storage : Keep at 2–8°C in a moisture-free, sealed container. Desiccants (silica gel) prevent hydrolysis of the ester group .
- Handling : Use PPE (gloves, goggles) in a fume hood. In case of skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention .
- Waste Disposal : Neutralize with 10% NaOH before incineration to avoid releasing toxic fumes .
Retrosynthesis Analysis
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Strategy Settings
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
